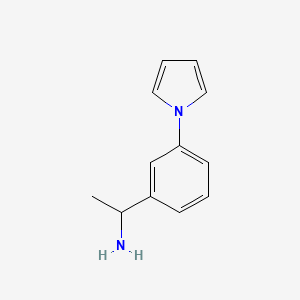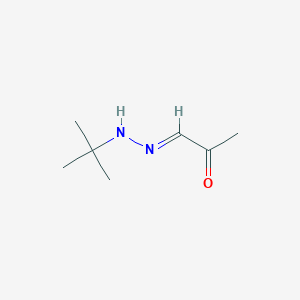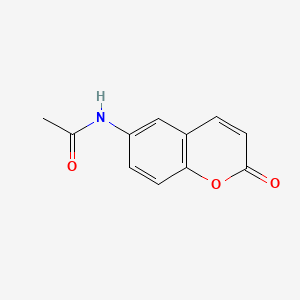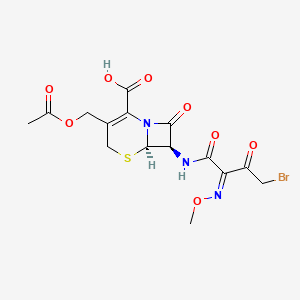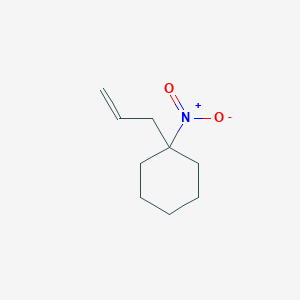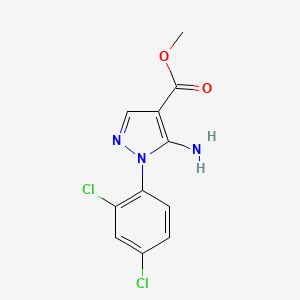
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
描述
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
作用机制
Target of Action
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a complex compound with potential antimicrobial activities . The primary targets of this compound are microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . These targets play crucial roles in various infectious diseases.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. This leads to disruption of vital processes within the microbes, ultimately causing their death or inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways within the microbial cells. It is suggested that the compound’s efficacy is enhanced when the para position on the N-methyl aniline ring is substituted with a methyl and chloro group . This modification appears to improve the compound’s antibacterial potential .
Pharmacokinetics
An adme analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
The result of the compound’s action is the inhibition of microbial growth or the death of the microbes . This leads to a reduction in the severity of the infectious disease caused by these microbes. The compound has shown moderate to excellent activity against the tested strains .
生化分析
Biochemical Properties
It is known that pyrazole derivatives bearing a free amino group can provide useful ligands for receptors or enzymes . This suggests that Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is known that certain pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazine with appropriate carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of Methyl 5-nitro-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate.
Reduction: Formation of this compound (starting material).
Substitution: Formation of various derivatives depending on the substituent introduced.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new chemical entities.
Biology: Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their efficacy in treating various diseases, such as malaria and leishmaniasis, due to their antileishmanial and antimalarial activities.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
相似化合物的比较
Methyl 5-amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Uniqueness: Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique in its combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
methyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIUVAYAFAKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Allylphenoxy)methyl]-2-furoic acid](/img/structure/B3156561.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)
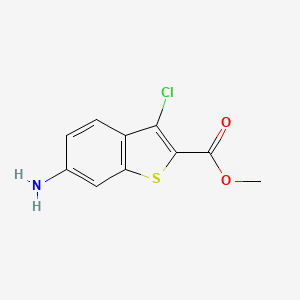
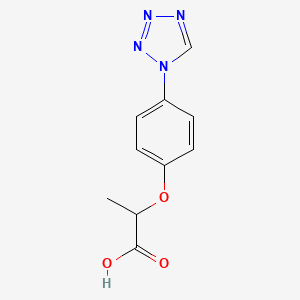
![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
